molecular formula C16H22N2O6 B14035009 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

Cat. No.: B14035009
M. Wt: 338.36 g/mol
InChI Key: TXWQWZUOYAQDRV-UHFFFAOYSA-N
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Description

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as tert-butyl, ethyl, hydroxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of Functional Groups: The tert-butyl, ethyl, hydroxy, and carboxylate groups can be introduced through various organic reactions, such as alkylation, esterification, and hydroxylation.

    Final Assembly: The final compound is obtained by combining the functionalized naphthyridine core with the desired substituents under specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and desired purity of the final product. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxy group.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.

    Esterification: The carboxylate groups can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

    Esterification: Esterification reactions typically involve the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
  • 6-(tert-Butyl) 3-methyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
  • 6-(tert-Butyl) 3-propyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, the presence of the ethyl group may influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(21)11-12(19)9-8-18(15(22)24-16(2,3)4)7-6-10(9)17-13(11)20/h5-8H2,1-4H3,(H2,17,19,20)

InChI Key

TXWQWZUOYAQDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O)O

Origin of Product

United States

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